1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile
CAS No.: 1876944-81-8
Cat. No.: VC5278507
Molecular Formula: C9H7BrN2
Molecular Weight: 223.073
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1876944-81-8 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.073 |
IUPAC Name | 1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile |
Standard InChI | InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Standard InChI Key | QADYZSDMZMKJHT-UHFFFAOYSA-N |
SMILES | C1CC1(C#N)C2=C(C=CC=N2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile consists of a pyridine ring substituted with a bromine atom at the 3-position and a cyclopropane-carbonitrile group at the 2-position. The cyclopropane ring introduces significant steric strain, while the nitrile group enhances reactivity in nucleophilic substitutions . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS No. | 1876944-81-8 | |
Molecular Formula | ||
Molecular Weight | 223.07 g/mol | |
IUPAC Name | 1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile |
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis of 1-(3-bromopyridin-2-yl)cyclopropanecarbonitrile involves a cyclopropanation reaction using 2-(5-bromopyridin-3-yl)acetonitrile as the starting material .
Reaction Conditions
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Reactants:
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2-(5-Bromopyridin-3-yl)acetonitrile (1.0 g, 5.08 mmol)
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1-Bromo-2-chloroethane (0.34 mL, 5.33 mmol)
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Benzyltriethylammonium chloride (23.12 mg, 0.1 mmol)
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Solvent: 50% aqueous NaOH (20 mL)
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Temperature: 60°C
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Duration: 16 hours
Procedure:
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The acetonitrile derivative is suspended in 50% NaOH.
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1-Bromo-2-chloroethane and benzyltriethylammonium chloride (a phase-transfer catalyst) are added.
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The mixture is stirred at 60°C for 16 hours, facilitating cyclopropanation via nucleophilic ring closure.
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Post-reaction, the product is extracted with dichloromethane (DCM), dried over , and purified via column chromatography (Biotage Isolera, 50 g KP-Sil column, heptane/EtOAC gradient) .
Yield: 57% (647 mg of off-white powder) .
Alternative Approaches
While no alternative routes are detailed in the provided sources, analogous cyclopropanation strategies using dihaloalkanes (e.g., 1,2-dibromoethane) or transition-metal catalysis could theoretically be explored. However, the cited method remains the most efficient for this substrate .
Stock Solution Preparation
Standard concentrations are prepared as follows :
Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
---|---|---|---|
1 | 4.4829 | 0.8966 | 0.4483 |
5 | 22.4145 | 4.4829 | 2.2414 |
10 | 44.829 | 8.9658 | 4.4829 |
Applications in Research and Industry
Pharmaceutical Intermediates
The bromopyridine moiety serves as a key pharmacophore in kinase inhibitors and antiviral agents. For example, the patent US20130225552A1 describes heterobicyclic compounds incorporating similar bromopyridine structures for targeting metabolic disorders . The nitrile group may participate in click chemistry or serve as a hydrogen bond acceptor, enhancing target binding .
Material Science
Brominated aromatics are precursors in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers for optoelectronic devices . The cyclopropane ring’s rigidity could also aid in designing liquid crystals or metal-organic frameworks (MOFs).
Future Directions and Research Opportunities
Synthetic Optimization
Improving the 57% yield via catalyst screening (e.g., quaternary ammonium salts) or microwave-assisted synthesis could enhance cost-efficiency.
Biological Screening
Despite its current use as a building block, the compound’s bioactivity remains underexplored. Assays for antimicrobial, anticancer, or anti-inflammatory properties are warranted.
Computational Studies
Density functional theory (DFT) calculations could elucidate the cyclopropane ring’s electronic effects on pyridine reactivity, guiding rational design of derivatives.
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